Naphthalene, 1-chloro-2-(2-propenyloxy)-

Description

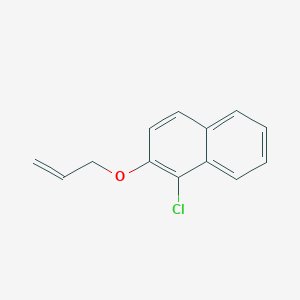

Naphthalene, 1-chloro-2-(2-propenyloxy)- (CAS: Not explicitly provided in evidence; molecular formula: C₁₃H₁₁ClO) is a chlorinated naphthalene derivative featuring a propenyloxy substituent at the 2-position of the naphthalene ring. This compound belongs to a class of halogenated aromatic ethers, which are of interest due to their applications in organic synthesis, polymer chemistry, and as intermediates in pharmaceuticals or agrochemicals . Structurally, the chlorine atom at the 1-position and the allyl ether group at the 2-position introduce steric and electronic effects that influence reactivity, solubility, and toxicity compared to simpler naphthalene derivatives like naphthalene or methylnaphthalenes .

Synthesis of such compounds typically involves nucleophilic substitution or etherification reactions. For example, analogous naphthyl ethers (e.g., 1-chloro-2-(octyloxy)naphthalene) are synthesized by reacting chlorinated naphthols with alkyl halides in the presence of a base like K₂CO₃ in DMF .

Properties

CAS No. |

482576-76-1 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-chloro-2-prop-2-enoxynaphthalene |

InChI |

InChI=1S/C13H11ClO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h2-8H,1,9H2 |

InChI Key |

HXRLJSREXGRZJU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-chloro-2-(2-propenyloxy)- typically involves the chlorination of naphthalene followed by the introduction of the propenyloxy group. The chlorination step can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The subsequent reaction with allyl alcohol under basic conditions introduces the propenyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-chloro-2-(2-propenyloxy)- can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalenes with reduced functional groups.

Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Reduced naphthalenes.

Substitution: Substituted naphthalenes with various functional groups.

Scientific Research Applications

Naphthalene, 1-chloro-2-(2-propenyloxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1-chloro-2-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The chlorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-chloro-2-(2-propenyloxy)naphthalene and structurally related compounds:

Structural and Reactivity Differences

- Chlorine at the 1-position deactivates the aromatic ring, reducing electrophilic substitution rates compared to unsubstituted naphthalene .

- Polarity and Solubility : The allyl ether group increases polarity compared to 2-chloronaphthalene but less than hydroxyl- or carboxyl-substituted derivatives. This balances solubility in organic solvents, making it suitable for use in synthetic organic chemistry .

Toxicological Profiles

Chlorinated naphthalenes are associated with hepatic, renal, and respiratory toxicity in animal studies, with effects exacerbated by bioaccumulation . For instance, 2-chloronaphthalene is classified as a possible carcinogen (Group 2B by IARC) , and methylnaphthalenes show intermediate toxicity via inhalation . The allyl group may introduce additional reactive metabolites, analogous to propargyl bromide’s irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.